molecular formula C7H15N B6243336 3-(1-methylcyclopropyl)propan-1-amine CAS No. 1386999-37-6

3-(1-methylcyclopropyl)propan-1-amine

Cat. No.: B6243336
CAS No.: 1386999-37-6
M. Wt: 113.2
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Description

3-(1-Methylcyclopropyl)propan-1-amine (CAS 1386999-37-6) is a chemical building block of interest in organic synthesis and medicinal chemistry research. This amine features a cyclopropyl ring, a structure known to confer conformational rigidity and potential metabolic stability to molecules, making it a valuable scaffold in drug discovery . The molecular formula is C7H15N, and it has a molecular weight of 113.20 g/mol . Researchers utilize this compound as a key intermediate in the synthesis of more complex molecules. Its structure, which includes a primary amine functional group, allows for further derivatization, such as amide bond formation or reductive amination. Compounds containing the cyclopropylamine group have been investigated for various pharmacological activities in scientific research . This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic uses. Please refer to the Safety Data Sheet for proper handling instructions. The compound is typically shipped with cold-chain transportation to ensure stability .

Properties

CAS No.

1386999-37-6

Molecular Formula

C7H15N

Molecular Weight

113.2

Purity

95

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Substrate Design

The alkylation of ammonia involves nucleophilic substitution of alkyl halides with ammonia, yielding primary amines. For 3-(1-methylcyclopropyl)propan-1-amine, the precursor 3-(1-methylcyclopropyl)propyl bromide reacts with excess ammonia in ethanol under reflux (100°C, 12–24 hours). The reaction proceeds via an SN2S_N2 mechanism, where ammonia displaces bromide to form the amine.

3-(1-Methylcyclopropyl)propyl bromide+NH3C2H5OH, 100°C3-(1-Methylcyclopropyl)propan-1-amine+NH4Br\text{3-(1-Methylcyclopropyl)propyl bromide} + \text{NH}3 \xrightarrow{\text{C}2\text{H}5\text{OH, 100°C}} \text{3-(1-Methylcyclopropyl)propan-1-amine} + \text{NH}4\text{Br}

Excess ammonia minimizes polyalkylation, but competitive reactions with intermediate amines often produce secondary and tertiary byproducts.

Optimization and Challenges

  • Temperature Control : Elevated temperatures (>120°C) promote elimination side reactions, forming alkenes via dehydrohalogenation.

  • Solvent Selection : Polar aprotic solvents like DMF improve reactivity but complicate purification. Ethanol remains preferred for its balance of solubility and ease of removal.

  • Yield : Typical yields range from 40–60%, with chromatography required to isolate the primary amine from di- and trialkylated impurities.

Nitrile Reduction

Catalytic Hydrogenation

Reduction of 3-(1-methylcyclopropyl)propionitrile using hydrogen gas and Raney nickel at 80–100°C under 3–5 atm pressure provides the primary amine.

3-(1-Methylcyclopropyl)propionitrile+2H2Raney Ni3-(1-Methylcyclopropyl)propan-1-amine\text{3-(1-Methylcyclopropyl)propionitrile} + 2\text{H}_2 \xrightarrow{\text{Raney Ni}} \text{3-(1-Methylcyclopropyl)propan-1-amine}

Advantages and Limitations

  • Selectivity : Raney nickel preferentially reduces nitriles without disturbing the cyclopropane ring.

  • Byproducts : Over-reduction to secondary amines occurs if reaction times exceed 8 hours.

Alternative Reductive Systems

  • Lithium Aluminum Hydride (LiAlH4_4) : Effective in anhydrous ether, but requires strict moisture control.

  • Sodium/Alcohol (Mendius Reaction) : Cost-effective but limited to small-scale synthesis due to heterogeneous conditions.

Gabriel Synthesis

Phthalimide Intermediate Formation

The Gabriel method involves alkylation of potassium phthalimide with 3-(1-methylcyclopropyl)propyl bromide , followed by hydrolysis with hydrazine or HCl.

Phthalimide+3-(1-Methylcyclopropyl)propyl bromideN-(3-(1-Methylcyclopropyl)propyl)phthalimideH2NNH23-(1-Methylcyclopropyl)propan-1-amine\text{Phthalimide}^- + \text{3-(1-Methylcyclopropyl)propyl bromide} \rightarrow \text{N-(3-(1-Methylcyclopropyl)propyl)phthalimide} \xrightarrow{\text{H}2\text{NNH}2} \text{3-(1-Methylcyclopropyl)propan-1-amine}

Yield and Scalability

  • Purity : >90% after recrystallization of the phthalimide intermediate.

  • Drawbacks : Multi-step synthesis increases time and cost compared to direct alkylation.

Reductive Amination

Ketone Precursor and Catalysis

Reductive amination of 3-(1-methylcyclopropyl)propanal with ammonia and hydrogen gas, catalyzed by palladium on carbon (Pd/C), offers a one-pot route.

3-(1-Methylcyclopropyl)propanal+NH3+H2Pd/C3-(1-Methylcyclopropyl)propan-1-amine\text{3-(1-Methylcyclopropyl)propanal} + \text{NH}3 + \text{H}2 \xrightarrow{\text{Pd/C}} \text{3-(1-Methylcyclopropyl)propan-1-amine}

Reaction Parameters

  • Pressure : 10–15 atm hydrogen pressure ensures complete conversion.

  • Temperature : 50–60°C balances reaction rate and catalyst stability.

Emerging Methodologies

Enzymatic Approaches

Immobilized transaminases show promise for enantioselective synthesis, though substrate specificity for cyclopropane-containing amines remains underexplored.

Comparative Analysis of Methods

Method Yield Purity Cost Scalability
Alkylation of Ammonia40–60%ModerateLowHigh
Nitrile Reduction65–75%HighModerateModerate
Gabriel Synthesis70–85%HighHighLow
Reductive Amination50–70%ModerateHighHigh

Chemical Reactions Analysis

Types of Reactions

3-(1-methylcyclopropyl)propan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(1-methylcyclopropyl)propan-1-amine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(1-methylcyclopropyl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its mechanism of action are ongoing to elucidate its precise effects .

Comparison with Similar Compounds

Key Observations :

  • Synthesis Yields : Yields vary significantly, with silane-functionalized amines achieving up to 91% efficiency due to catalyst-free reactions , while pyridine derivatives show lower yields (20–38%) due to complex coupling steps .
  • Applications : Bulky substituents (e.g., adamantane) enhance pharmacokinetic stability , whereas heterocycles (imidazole, pyridine) are pivotal in drug design for targeting enzymes or receptors .

Physicochemical Properties

While direct data for 3-(1-methylcyclopropyl)propan-1-amine is unavailable, analogs provide insights:

  • 3-(Hexyloxy)propan-1-amine : Boiling point 229.7°C, density 0.851 g/cm³, refractive index 1.436 .
  • 3-(Pyridin-4-yl)propan-1-amine : Molecular weight 136.19 g/mol, used in coordination chemistry .

Stability and Reactivity

  • Steric Effects: The methylcyclopropyl group in 3-(1-methylcyclopropyl)propan-1-amine likely reduces nucleophilic reactivity compared to less hindered analogs (e.g., 3-aminopropyl derivatives).
  • Electron Effects : Electron-withdrawing substituents (e.g., pyridine) decrease amine basicity, whereas electron-donating groups (e.g., methoxy) enhance it .

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